RdRp Inhibitory Potency Inferred from N1-Benzyl Indole SAR: 3-Methylbenzyl vs. N-Methyl and Unsubstituted Indole
No direct RdRp IC50 data are publicly available for CAS 681275-87-6. However, class-level SAR from the 2-((1H-indol-3-yl)thio)-N-benzyl-acetamide series demonstrates that N1-substitution critically regulates potency. The N1-methyl reference compound 6a1 exhibited IC50 = 13.53 μM, whereas the N1-unsubstituted analog 6b1 showed IC50 = 6.81 μM. The introduction of a second N-amide benzyl group (6b2) further improved IC50 to 3.31 μM. Compounds with optimized N1-benzyl-type substituents (6c9, 6d5) ultimately achieved IC50 values of 1.65 μM and 1.11 μM, respectively, comparable to remdesivir (IC50 1.19 μM) [1]. The 3-methylbenzyl group present in the target compound occupies a steric and lipophilic space intermediate between N1-methyl and the bulkier N1-benzyl variants, suggesting this substitution may balance potency with physicochemical properties [1][2].
| Evidence Dimension | SARS-CoV-2 RdRp inhibition (IC50, μM) – class-level SAR |
|---|---|
| Target Compound Data | Not directly reported for CAS 681275-87-6; N1-(3-methylbenzyl) indole scaffold |
| Comparator Or Baseline | 6a1 (N1-methyl, N-benzyl): IC50 13.53 μM; 6b1 (N1-H, N-benzyl): IC50 6.81 μM; 6b2 (N1-H, N,N-dibenzyl): IC50 3.31 μM; 6d5 (optimized): IC50 1.11 μM; Remdesivir: IC50 1.19 μM [1] |
| Quantified Difference | Class trend: N1-substitution contributes up to ~12-fold potency improvement (6a1 vs. 6d5); N1-benzyl substitution (6c9/6d5) reaches remdesivir-comparable potency [1] |
| Conditions | Cell-based CoV-RdRp-Gluc reporter assay; HEK293T cells; compounds tested at 0.01–50 μM range [1] |
Why This Matters
The N1-(3-methylbenzyl) group in the target compound represents a deliberate substitution choice informed by SAR indicating that N1-benzyl-type substituents are required for achieving nanomolar-to-low-micromolar RdRp inhibition; procurement of N1-methyl or N1-H analogs would be expected to yield inferior potency based on published SAR trends.
- [1] Zhang, J. et al. Discovery and optimization of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides as novel SARS-CoV-2 RdRp inhibitors. Eur. J. Med. Chem. 2021, 223, 113622. View Source
- [2] PubChem Compound Summary CID 5203386. N-(4-methoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide. National Center for Biotechnology Information. View Source
